Cas no 2171951-74-7 (2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid)

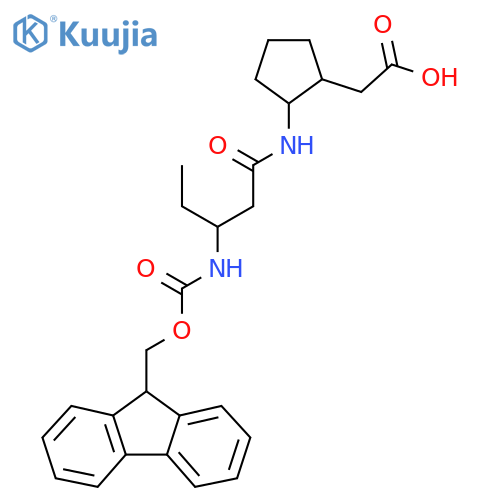

2171951-74-7 structure

商品名:2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid

- 2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid

- EN300-1525638

- 2171951-74-7

-

- インチ: 1S/C27H32N2O5/c1-2-18(15-25(30)29-24-13-7-8-17(24)14-26(31)32)28-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-24H,2,7-8,13-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)

- InChIKey: DNJMIOREUGVHAQ-UHFFFAOYSA-N

- ほほえんだ: OC(CC1CCCC1NC(CC(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 464.23112213g/mol

- どういたいしつりょう: 464.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 105Ų

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1525638-0.25g |

2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid |

2171951-74-7 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1525638-0.5g |

2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid |

2171951-74-7 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1525638-1.0g |

2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid |

2171951-74-7 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1525638-500mg |

2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid |

2171951-74-7 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1525638-100mg |

2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid |

2171951-74-7 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1525638-250mg |

2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid |

2171951-74-7 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1525638-5000mg |

2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid |

2171951-74-7 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1525638-2.5g |

2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid |

2171951-74-7 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1525638-5.0g |

2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid |

2171951-74-7 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1525638-10.0g |

2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl}acetic acid |

2171951-74-7 | 10g |

$14487.0 | 2023-06-05 |

2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

2171951-74-7 (2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentyl}acetic acid) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量